Benzyl (piperidin-4-ylmethyl)carbamate
Overview
Description
Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .Chemical Reactions Analysis
The synthesis of this compound involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Catalytic Applications :
- Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates to form piperidine derivatives. This process is effective in the formation of various heterocycles with high exo-selectivity (Zhang et al., 2006).
Pharmacological Properties :
- Piperidine structures, including those derived from N-Vinyl amides and carbamates, have been synthesized using oxidative carbon–hydrogen bond functionalizations. These structures demonstrate significant pharmacological potential, including applications in treating diseases like tuberculosis (Brizgys et al., 2012).
- Certain piperidin-4-imine derivatives, which are structurally related to Benzyl (piperidin-4-ylmethyl)carbamate, have shown potent antitubercular activity. These compounds have been synthesized and characterized for their pharmacokinetic profiles (Revathi et al., 2015).
Chemical Synthesis and Modification :
- Studies have shown that certain carbamate derivatives, including those with piperidine moieties, are potent butyrylcholinesterase inhibitors. These findings have implications for the treatment of neurological disorders like Alzheimer's disease (Bajda et al., 2018).
- Research on the selective ring-opening of N-alkyl pyrrolidines with chloroformates to form 4-chlorobutyl carbamates has shown that the reaction pathways depend on the nitrogen substituent. This has implications for the synthesis of bifunctional compounds (Yu et al., 2017).
Structural and Mechanistic Studies :
- The X-ray crystal structure analysis of compounds like 4-diphenylcarbamyl-N-methylpiperidine methobromide has provided insights into the low activity and selectivity of the carbamate at muscarinic receptors. This helps in understanding the structure-activity relationships in drug design (Barlow & Johnson, 1989).
Synthesis of Novel Monomers :
- New monomers like 2,2,6,6-tetramethyl-4-piperidinyl allyl carbamate have been synthesized and characterized. These monomers are significant in the field of polymer degradation and stability (Pan et al., 1994).
Safety and Hazards
The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPVEHRXAKHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564267 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132431-09-5 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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